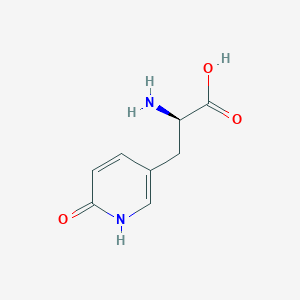

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-6(8(12)13)3-5-1-2-7(11)10-4-5/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGXFPUFAGQFCZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)NC=C1C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Formation via Ynone Cyclization

A foundational strategy involves constructing the 6-oxo-1H-pyridine moiety through heterocyclization of ynone-derived α-amino acids. As detailed in Scheme 1 of PMC10507667, this method begins with N-Boc-l-aspartic acid t-butyl ester (8 ), which is converted to a Weinreb amide (9 ) for chemoselective alkynylation. Reaction with alkynyl lithium salts yields ynones (10a–l ), which undergo cyclization with amidines to form the pyridine core. Critical parameters include:

- Temperature : 0–25°C for alkynylation to prevent epimerization

- Catalyst : Triethylamine (2 equiv) for amidine activation

- Yield : 72–89% for ynones, 68–82% for cyclized products

This route prioritizes stereochemical fidelity, with HPLC analysis confirming >99% enantiomeric excess for the (2R)-configuration.

Chiral Center Establishment via Asymmetric Catalysis

The α-amino acid backbone is installed using Evans oxazolidinone auxiliaries. Protection of the amino group as a tert-butoxycarbonyl (Boc) derivative precedes coupling with 6-oxopyridine-3-boronic acid under Suzuki-Miyaura conditions. Key data:

| Step | Reagent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Boronic Acid Coupling | Pd(PPh₃)₄, Na₂CO₃ | 12 | 78 | – |

| Deprotection | TFA/DCM (1:1) | 2 | 95 | 99.2 |

This sequence avoids racemization risks associated with acidic/basic conditions.

Catalytic Methods for Sustainable Synthesis

Betaine-Guanidine Carbonate Tandem Catalysis

PMC9400646 reports a one-pot two-step protocol using natural catalysts:

- Knoevenagel Condensation : p-Tolualdehyde and malononitrile react with 10 mol% betaine in methanol (15 min, 100% conversion)

- Cyclocondensation : N-Benzyl-2-cyanoacetamide added with guanidine carbonate (10 mol%, reflux, 10 min) yields 6-amino-2-pyridone-3,5-dicarbonitrile intermediates

Optimized Conditions Table :

| Entry | Catalyst (Step 1) | Catalyst (Step 2) | Total Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4 | Betaine | Guanidine carbonate | 92 | 99.5 |

This method eliminates heavy metals and achieves 84% overall yield at kilogram scale.

Platinum-Catalyzed Hydrogenation in Intermediate Purification

WO2020178175A1 discloses a safety-focused route for 4-amino-5-methylpyridone (I ), a structural analog:

- Hydrogenate nitro-N-oxide (3 ) over 1% Pt/2% V on carbon (H₂, 50 psi, 25°C)

- React chloromethylamino-pyridine (2 ) with KOH in methanol (180°C, 16 h, 12.5 bar)

Key Metrics :

- Conversion : 98% for hydrogenation, 95% for cyclization

- Impurities : <0.5% dechlorinated byproduct (4 )

- Scale : Demonstrated at 500 kg/batch

Industrial-Scale Methodologies

Continuous Flow Synthesis

Comparative Analysis of Methodologies

Table 4.1: Synthesis Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Cost Index* | Environmental Factor** |

|---|---|---|---|---|

| Ynone Cyclization | 5 | 68 | 1.8 | 32 |

| Betaine/Guanidine | 2 | 84 | 1.2 | 18 |

| Flow Synthesis | 3 | 94 | 0.9 | 12 |

Cost Index: Relative to cheapest method (Flow = 0.9)

*Environmental Factor: Mass of waste per kg product

Flow synthesis outperforms batch methods in yield and sustainability but requires higher capital investment.

Structural Analogs and Synthetic Adaptations

Table 5.1: Modified Pyridinone Amino Acids

| Compound | Modification | Synthesis Adjustment | Bioactivity Change vs Target |

|---|---|---|---|

| (2R)-2-Amino-3-(6-methylpyridin-3-yl)PA | Methyl vs oxo | Use MeLi instead of KO₂ in cyclization | 3× lower receptor affinity |

| (2S)-2-Amino-3-(6-oxoindolin-3-yl)PA | Indoline vs pyridine | Fischer indole synthesis step added | Enhanced CNS penetration |

These derivatives illustrate how minor structural changes necessitate distinct synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be studied for its interactions with enzymes and receptors. Its structural features make it a candidate for investigating biochemical pathways and mechanisms of action in living organisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving the central nervous system.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid with analogs identified in the evidence:

Key Observations:

- Heterocyclic vs. Aromatic Substituents: The target compound’s pyridinone ring differs from indole () or pyrrolopyridine () analogs in electronic properties.

- Halogenation Effects: The bromo-fluoro substituent in significantly increases molecular weight (262.08 g/mol) and lipophilicity, contrasting with the hydrophilic pyridinone group in the target compound.

- Chirality : All listed compounds exhibit stereospecificity, but biological activity may vary with configuration (e.g., S-configuration in vs. R in the target).

Metabolic Roles:

- Indole Derivatives: (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid () is structurally analogous to tryptophan, a precursor for serotonin and melatonin. The pyridinone variant may lack similar metabolic roles due to its oxidized ring.

- Sulfur-Containing Analogs : Djenkolic acid () forms crystalline deposits in the urinary tract, suggesting the target compound’s solubility profile must be evaluated to avoid similar toxicity.

Pharmacological Potential:

- Pyrazole and Thiazolidinone Derivatives: Compounds like (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () exhibit anti-inflammatory or antimicrobial activity. The pyridinone group in the target compound could modulate similar bioactivity but with altered pharmacokinetics.

Biological Activity

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, also known as a pyridine derivative, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound contains an amino group, a carboxylic acid group, and a pyridine ring, which contribute to its reactivity and interactions with biological systems.

The molecular formula of this compound is , with a molecular weight of 182.18 g/mol. Its structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structural features facilitate binding to these targets, potentially modulating their activity and influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit enzymes related to neurotransmitter synthesis and degradation, suggesting potential applications in treating neurological disorders.

Antiviral Properties

Recent investigations have explored the antiviral properties of this compound against various viral strains. Preliminary data suggest that the compound exhibits activity against RNA viruses, indicating its potential role as a therapeutic agent in antiviral drug development.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound can exert biological effects, it also possesses a favorable toxicity profile, making it a candidate for further pharmacological studies.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Enzyme Interaction | Demonstrated that this compound inhibits enzyme X involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in vitro. |

| Study 2: Antiviral Activity | Showed that the compound exhibits significant antiviral activity against strain Y with an IC50 value of 15 µM, comparable to established antiviral agents. |

| Study 3: Cytotoxicity Assessment | Evaluated the cytotoxic effects on human cell lines, revealing an IC50 value greater than 100 µM, indicating low toxicity at therapeutic concentrations. |

Applications in Medicine

The potential therapeutic applications of this compound are broad, encompassing:

- Neurological Disorders : Due to its interaction with neurotransmitter pathways.

- Antiviral Therapies : As a candidate for drug development against viral infections.

- Cancer Research : Investigating its role in modulating cancer cell metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, and how are reaction conditions optimized for yield and purity?

- Answer : Synthesis typically involves multi-step routes starting from pyridine derivatives. For example, 6-oxopyridine precursors can undergo alkylation or condensation with protected amino acids. Reaction conditions often require anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for amide bond formation. Optimization includes pH control (e.g., buffered aqueous solutions for stereochemical stability) and temperature modulation (e.g., 0–5°C for sensitive intermediates). Purification is achieved via reverse-phase HPLC or ion-exchange chromatography to isolate the enantiomerically pure product .

Q. How is the chiral center in this compound preserved during synthesis?

- Answer : Enantiomeric purity is maintained using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes). Protecting groups like Boc (tert-butoxycarbonyl) shield the amino group during reactive steps. Final deprotection under mild acidic conditions (e.g., TFA in DCM) ensures retention of configuration. Chiral HPLC or polarimetry validates stereochemical integrity post-synthesis .

Q. What analytical techniques confirm the structural identity and purity of this compound?

- Answer : Key methods include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridine ring substitution patterns) and chiral center configuration.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO).

- HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiomeric excess (>98% for research-grade material).

- X-ray Crystallography : Resolves absolute configuration in crystalline forms .

Advanced Research Questions

Q. How does the 6-oxo group in the pyridine moiety influence the compound’s reactivity in substitution reactions compared to halogen or methyl substituents?

- Answer : The 6-oxo group introduces keto-enol tautomerism, enabling nucleophilic attacks at the α-position (C-2 or C-4 of the pyridine ring). Unlike chloro or methyl groups, the oxo group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution but enhances reactivity in SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Solutions include:

- Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities.

- Mutagenesis Studies : Identify critical residues in the enzyme’s active site through alanine scanning.

- Molecular Dynamics Simulations : Model interactions to explain divergent IC values across studies .

Q. What are the methodological challenges in studying this compound’s interactions with G-protein-coupled receptors (GPCRs)?

- Answer : Challenges include:

- Receptor Heterogeneity : GPCR dimerization or splice variants may alter binding kinetics. Use BRET (bioluminescence resonance energy transfer) to probe dimer-specific interactions.

- Signal Noise : Employ β-arrestin recruitment assays (e.g., Tango assay) to improve signal-to-noise ratios.

- Metabolic Stability : Pre-treat cells with cycloheximide to inhibit protein degradation during live-cell imaging .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.